pentadecanoyl-coenzyme A
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Overview
Description
Pentadecanoyl-CoA is a long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentadecanoic acid. It is a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pentadecanoic acid. It is a conjugate acid of a pentadecanoyl-CoA(4-).
Scientific Research Applications
Coenzyme A in Metabolic Pathways
Pentadecanoyl-coenzyme A is related to coenzyme A (CoA), an essential cofactor used by about 4% of cellular enzymes for carrying and transferring acetyl and acyl groups. CoA is synthesized from vitamin B5 (pantothenate) through a five-step enzymatic process. Its role is significant in various metabolic pathways, including the synthesis of fatty acids and protein acetylation. Research has linked CoA synthesis to various health conditions, including neurodegeneration and cardiomyopathy (Iuso et al., 2018).
Coenzyme A and Its Biosynthesis in Plants
In plants, CoA is synthesized through a similar process, with the enzymes involved having been identified and characterized. Understanding the biosynthesis of CoA in plants contributes to our knowledge of plant metabolism and may have implications for agricultural biotechnology (Kupke et al., 2003).
Coenzyme A in Cellular Energy and Regulation
Acetyl-coenzyme A, a derivative of CoA, plays a critical role as a central metabolic intermediate, influencing cellular processes like energy metabolism, mitosis, and autophagy. Its concentration affects multiple enzyme activities and gene expression regulation, thus impacting the overall balance between catabolism and anabolism (Pietrocola et al., 2015).
Coenzyme A Derivatives in Treating Neurodegeneration
In addressing neurodegenerative diseases, CoA precursors have been studied as potential treatments. For instance, S-acetyl-4′-phosphopantetheine, a CoA precursor, has been explored for treating neurodegeneration associated with pantothenate kinase deficiency (Di Meo et al., 2017).
Coenzyme A in Antimicrobial Activity
Studies on CoA and its analogs have also shown potential in antimicrobial activity. For instance, N-pentylpantothenamide, a pantothenic acid antimetabolite, inhibits bacterial growth by interfering with CoA biosynthesis (Strauss & Begley, 2002).
Coenzyme A in Biocatalysis
CoA is integral in biocatalysis, facilitating the synthesis of high-value products like antibiotics and vitamins. The development of efficient regeneration systems for CoA-dependent catalysis enhances its applicability in chemical synthesis (Mordhorst et al., 2017).
Coenzyme A in Fatty Acid Activation
Research on FadD from Pseudomonas putida, a fatty acyl CoA synthetase, highlights its role in activating long-chain fatty acids, a process crucial for cellular metabolism and biopolymer production (Hume et al., 2009).
Properties
Molecular Formula |
C36H64N7O17P3S |
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Molecular Weight |
991.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1 |
InChI Key |
VLBCUOVMSMAIJC-VTINEICCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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